N-butyl-1,4-dimethyl-1H-pyrazol-3-amine
Description
Significance of Pyrazole (B372694) Derivatives in Contemporary Organic Synthesis
Pyrazole derivatives represent a privileged scaffold in the landscape of organic synthesis and medicinal chemistry. nih.govmdpi.com Their five-membered heterocyclic structure, featuring two neighboring nitrogen atoms, provides a versatile framework for the development of a wide range of biologically active compounds. mdpi.com The significance of this class of compounds is underscored by their presence in a variety of commercial drugs with diverse therapeutic applications. nih.gov
The synthetic accessibility of the pyrazole ring is a key factor in its widespread use. mdpi.com A multitude of synthetic methodologies have been developed over the years, allowing for the preparation of a vast array of substituted pyrazole analogues. nih.govmdpi.com These methods often involve the condensation of 1,3-dicarbonyl compounds with hydrazines, a classic and efficient route to the pyrazole core. nih.gov More contemporary approaches include transition-metal catalyzed reactions, photoredox catalysis, and one-pot multicomponent processes, which offer improved efficiency and access to novel derivatives. mdpi.com
The applications of pyrazole derivatives extend across various sectors of the chemical industry. In medicine, they are found in drugs with anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties. mdpi.com Their utility is not limited to the pharmaceutical realm; pyrazoles also play important roles in agriculture and materials science. nih.govmdpi.com The continued exploration of pyrazole chemistry is driven by the discovery of new and fascinating properties exhibited by its derivatives, making it a dynamic and ever-evolving field of research. mdpi.com
Structural Features and Unique Reactivity of Aminopyrazole Scaffolds
Aminopyrazoles, which are pyrazole derivatives bearing an amino group, are particularly valuable building blocks in organic and medicinal chemistry. mdpi.comnih.gov The position of the amino group on the pyrazole ring—at the 3, 4, or 5 position—significantly influences the compound's biological properties and reactivity. nih.gov This functionalization provides a versatile handle for further chemical modifications, leading to a diverse range of pharmacologically active compounds. mdpi.com
The amino group in aminopyrazoles can act as a nucleophile, allowing for a variety of chemical transformations. researchgate.net These reactions can be used to introduce new functional groups or to build more complex molecular architectures. nih.gov For instance, the amino group can be acylated, alkylated, or used in condensation reactions to form fused heterocyclic systems. chim.it The reactivity of the aminopyrazole scaffold is also influenced by the electronic properties of the pyrazole ring and the presence of other substituents. researchgate.net
From a medicinal chemistry perspective, aminopyrazoles are considered advantageous frameworks for designing ligands that can interact with biological targets such as enzymes and receptors. nih.gov The amino group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition. researchgate.net However, it is also important to consider that the aminopyrazole motif has been identified as a potential structural alert for the formation of reactive metabolites, which can have implications for drug safety. acs.org
Positional Isomerism and Structural Context of N-butyl-dimethyl-1H-pyrazol-amine Derivatives
The substitution pattern on the pyrazole ring is a critical determinant of the properties of its derivatives. In the case of N-butyl-dimethyl-1H-pyrazol-amine, the placement of the n-butyl, and two methyl groups can lead to a variety of positional isomers, each with potentially distinct chemical and physical properties. The specific nomenclature "N-butyl-1,4-dimethyl-1H-pyrazol-3-amine" precisely defines the connectivity of these substituents.
In this specific isomer:
The "1H-pyrazole" indicates the location of the hydrogen atom on one of the nitrogen atoms of the pyrazole ring.
The "1-methyl" specifies that a methyl group is attached to the nitrogen atom at position 1.
The "4-methyl" denotes a methyl group at position 4 of the pyrazole ring.
The "3-amine" indicates that an amino group is attached at position 3.
The "N-butyl" signifies that a butyl group is attached to the nitrogen of the 3-amino group.
The synthesis of a specific positional isomer of a substituted pyrazole can be a significant challenge due to the potential for the formation of regioisomers. The choice of starting materials and reaction conditions is crucial for controlling the regioselectivity of the cyclization reaction that forms the pyrazole ring. For instance, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (B178648) can yield two different regioisomeric pyrazoles.
The structural context provided by the specific arrangement of substituents in this compound will influence its steric and electronic properties. The N-butyl group, for example, introduces a degree of lipophilicity and conformational flexibility. The methyl groups on the pyrazole ring can affect its electronic nature and its interactions with other molecules. Understanding the precise three-dimensional structure and electronic distribution of this molecule is essential for predicting its reactivity and potential applications.
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-butyl-1,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-4-5-6-10-9-8(2)7-12(3)11-9/h7H,4-6H2,1-3H3,(H,10,11) |
InChI Key |
OKGNJIYEFKTLQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NN(C=C1C)C |
Origin of Product |
United States |
Synthetic Methodologies for N Butyl 1,4 Dimethyl 1h Pyrazol 3 Amine and Analogous Pyrazole Amines
Strategies for Pyrazole (B372694) Ring Formation
The formation of the pyrazole ring is the cornerstone of synthesizing pyrazole-based compounds. The two predominant strategies employed are cyclocondensation reactions and cycloaddition reactions, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.
Cyclocondensation Reactions
Cyclocondensation reactions involve the formation of the pyrazole ring from acyclic precursors through the condensation of two reactive species, typically involving a hydrazine (B178648) derivative. This approach is widely utilized for its efficiency and the availability of starting materials.
One of the most common and versatile methods for the synthesis of 3-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile or a related 1,3-dielectrophilic species. chim.itbeilstein-journals.org The reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the aminopyrazole ring. chim.itbeilstein-journals.org
The use of monosubstituted hydrazines, such as methylhydrazine, introduces the challenge of regioselectivity, as the reaction can potentially yield two isomeric products: N-substituted 3-aminopyrazoles and 5-aminopyrazoles. chim.it The regiochemical outcome is influenced by factors such as the nature of the substituents on the hydrazine and the β-ketonitrile, as well as the reaction conditions. For instance, increasing the steric hindrance of the substituent on the hydrazine has been found to favor the formation of the 5-aminopyrazole regioisomer. chim.it
Alternative substrates to β-ketonitriles include α,β-unsaturated nitriles bearing a leaving group at the β-position. chim.it Microwave-assisted condensation of 2-chloroacrylonitrile with methylhydrazine, for example, has been reported to exclusively yield the 3-aminopyrazole regioisomer in high yield. chim.it
| Reactant 1 | Reactant 2 | Product(s) | Key Features |
| β-Ketonitrile | Hydrazine | 3(5)-Aminopyrazole | Versatile, common method. chim.itbeilstein-journals.org |
| β-Ketonitrile | Monosubstituted Hydrazine | Mixture of N-substituted 3-aminopyrazole and 5-aminopyrazole | Regioselectivity is a key consideration. chim.it |
| 2-Chloroacrylonitrile | Methylhydrazine | 3-Amino-1-methylpyrazole | High regioselectivity under microwave irradiation. chim.it |
Enaminones are versatile building blocks in heterocyclic synthesis, including the preparation of substituted pyrazoles. nih.gov The reaction of enaminones with hydrazine derivatives provides a direct route to pyrazoles. The reaction mechanism involves the initial addition of an amino group from the hydrazine to the enaminone double bond, followed by the elimination of a dimethylamine molecule and subsequent cyclization to form the pyrazole ring. nih.gov
This methodology has been successfully employed for the synthesis of a variety of N-substituted pyrazole derivatives. The choice of solvent can be crucial for the success of this reaction, with xylene often being an effective medium. In some cases, a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA), is required to facilitate the reaction.
An iodine-catalyzed cascade reaction between enaminones, hydrazines, and dimethyl sulfoxide (DMSO) has also been developed to produce 1,4-disubstituted pyrazoles, where DMSO serves as a C1 source and the reaction medium. organic-chemistry.org
| Enaminone Type | Hydrazine Derivative | Product | Reaction Conditions |
| N,N-dimethylamino-acryloyl-pyrazole | Hydrazine hydrate (B1144303) | Bipyrazole | Reflux in glacial acetic acid. nih.gov |
| General Enaminone | Hydrazine derivatives | 5-Substituted-N-arylpyrazole | Xylene, sometimes with catalytic PTSA. |
| General Enaminone | Hydrazine hydrochloride | 1,4-Disubstituted pyrazole | Iodine, Selectfluor, DMSO. organic-chemistry.org |
Cycloaddition Reactions
Cycloaddition reactions, particularly [3+2] cycloadditions, represent another powerful strategy for the construction of the pyrazole ring. These reactions involve the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile).
The [3+2] cycloaddition of diazo compounds with alkenes or alkynes is a well-established and robust method for the synthesis of pyrazolines and pyrazoles, respectively. nih.govbohrium.com This approach allows for the construction of the pyrazole ring with a high degree of control over the substitution pattern.
Visible-light-induced [3+2] cycloadditions of in situ generated donor/donor diazo species from N-tosylhydrazones with alkenes have been developed, providing access to pyrazoles and novel spiro-pyrazolines. nih.gov This method offers a benign and versatile route to functionalized pyrazoles. nih.gov The reaction conditions are typically mild, and the substrate scope is broad, tolerating a variety of functional groups on both the carbonyl compound precursor and the alkene. nih.govbohrium.com
| 1,3-Dipole Precursor | Dipolarophile | Product | Key Features |
| Diazo compound | Alkyne | Pyrazole | Robust and general method. bohrium.com |
| N-Tosylhydrazone | Alkene | Pyrazoline/Pyrazole | Visible-light induced, mild conditions. nih.gov |
Sydnones, a class of mesoionic compounds, undergo [3+2] cycloaddition reactions with alkynes to form pyrazoles. core.ac.ukacs.org This reaction is a powerful tool for the synthesis of a wide range of substituted pyrazoles. core.ac.uk However, traditional thermal sydnone-alkyne cycloadditions often require harsh conditions and can suffer from poor regioselectivity, especially with unsymmetrical alkynes. acs.orgnih.gov
To address these limitations, copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) has been developed. nih.govacs.org The use of a copper(I) catalyst allows the reaction to proceed under mild conditions with high regioselectivity, typically affording 1,4-disubstituted pyrazoles as the major product. acs.org This method has been shown to be compatible with a broad range of functional groups on both the sydnone and the alkyne. acs.orgorganic-chemistry.org A one-pot, three-step procedure starting from readily available arylglycines has been developed to synthesize 1,4-disubstituted pyrazoles via the CuSAC reaction. acs.orgorganic-chemistry.org
| Sydnone | Alkyne | Product | Reaction Conditions |
| N-Aryl sydnone | Terminal alkyne | 1,4-Disubstituted pyrazole | Copper(I) catalyst, mild conditions. acs.org |
| N-Alkyl sydnone | Alkynylborane | Substituted pyrazole | Highly regioselective. core.ac.uk |
| Diaryl sydnone | Trimethylsilylacetylene | TMS-substituted pyrazole | Good yield and excellent regioselectivity. core.ac.uk |
Transition Metal-Catalyzed Syntheses
Transition metals play a pivotal role in the formation of carbon-nitrogen (C-N) and nitrogen-nitrogen (N-N) bonds, which are crucial for constructing the pyrazole heterocycle and introducing its amino substituents. Catalytic systems based on palladium, copper, and ruthenium have been developed to provide efficient and versatile routes to these compounds.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds between aryl or heteroaryl halides and amines. wikipedia.org This reaction has been successfully applied to the synthesis of aminopyrazoles, which are key precursors or analogs of the target compound. The methodology allows for the direct amination of halopyrazoles, providing access to a wide range of substituted pyrazole amines. nih.govacs.org
The reaction typically involves a palladium source, such as Pd(dba)₂, and a bulky electron-rich phosphine ligand. nih.gov The development of sophisticated ligands has been critical to the reaction's success, expanding its scope and allowing for milder reaction conditions. wikipedia.orgnih.gov For instance, the coupling of 4-bromo-1-tritylpyrazole with various amines has been achieved using ligands like tBuDavePhos, which is particularly effective for amines lacking a β-hydrogen atom. nih.govresearchgate.net For unprotected bromoimidazoles and bromopyrazoles, the bulky biarylphosphine ligand tBuBrettPhos has been shown to facilitate the transformation under mild conditions. acs.org These reactions often require a strong base, such as lithium bis(trimethylsilyl)amide (LHMDS) or potassium tert-butoxide, and can be accelerated using microwave irradiation. nih.govresearchgate.net
| Catalyst/Ligand System | Substrate | Amine | Conditions | Outcome | Reference |
| Pd(dba)₂ / tBuDavePhos | 4-Bromo-1-tritylpyrazole | Piperidine | K-O-t-Bu, Xylene, 160 °C (MW) | Good yields for amines lacking β-hydrogens. | nih.govresearchgate.net |
| Pd(dba)₂ / Various Ligands | 4-Iodo-1-tritylpyrazole | Piperidine | K-O-t-Bu, Xylene, 160 °C (MW) | Ligand screening performed to optimize yield. | researchgate.net |
| Pd precatalyst / tBuBrettPhos | Unprotected Bromopyrazoles | Aniline | LHMDS, Toluene, rt | Broad scope of amino-pyrazoles in moderate to excellent yields. | acs.org |
| RuPhos / BrettPhos Precatalysts | 3-Halo-2-aminopyridines | Primary & Secondary Amines | LiHMDS | Efficient C,N-cross coupling for N³-substituted diaminopyridines. | nih.gov |
Copper catalysis offers a cost-effective and practical alternative to palladium for the synthesis of pyrazoles. organic-chemistry.orgnih.gov Copper-catalyzed reactions are versatile, enabling both C-N bond formation for N-arylation and direct N-N bond formation to construct the pyrazole ring itself. acs.orgresearchgate.netmdpi.com
The N-arylation of pyrazoles with aryl halides can be performed using catalysts derived from copper(I) iodide (CuI) and diamine ligands. acs.org These conditions are generally tolerant of a wide array of functional groups on either coupling partner. acs.org Another approach involves the use of copper nitrate [Cu(NO₃)₂·3H₂O] in a condensation reaction between hydrazines and 1,3-dicarbonyl compounds, which proceeds efficiently at room temperature without strong acids. organic-chemistry.org
More advanced copper-catalyzed methods focus on the direct formation of the N-N bond. For example, a copper-stabilized nitrene radical has been utilized for intramolecular N-N coupling, enabling a direct, single-step synthesis of the pyrazole ring. researchgate.net Copper has also been shown to promote the dimerization of 5-aminopyrazoles, leading to the switchable synthesis of pyrazole-fused pyridazines and pyrazines through the selective coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
| Cu(NO₃)₂·3H₂O | Condensation | Phenylhydrazine, Pentane-2,4-dione | Room temperature, acid-free, high yields. | organic-chemistry.org |
| CuI / Diamine Ligand | N-Arylation | Pyrazoles, Aryl iodides/bromides | Good functional group tolerance. | acs.org |
| Cu(II)-catalyst [CuII(L¹)Cl₂] | Intramolecular N-N Coupling | Dioxazolone derivatives | Forms a Cu-stabilized nitrene radical. | researchgate.net |
| Cu Catalyst | Dimerization / N-N Coupling | 5-Aminopyrazoles | Switchable synthesis of fused pyrazole systems. | mdpi.com |
| Cu Catalyst / KOH/DMSO | N-Arylation | Pyrazole, 1-Bromo-2-methylnaphthalene | Synthesis of naphthyl pyrazole ligands. | nih.gov |
Ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) represents a green and atom-economical approach to pyrazole synthesis. acs.orgorganic-chemistry.org This methodology avoids the use of stoichiometric oxidants or pre-functionalized substrates, instead generating only water and hydrogen gas as byproducts. acs.orgnih.govresearchgate.net
The typical catalytic system consists of a ruthenium source, such as dodecacarbonyltriruthenium [Ru₃(CO)₁₂], combined with a specialized NHC-phosphine-phosphine ligand. acs.orgnih.gov This system effectively catalyzes the divergent transformation of 1,3-diols with arylhydrazines to selectively produce either pyrazoles or 2-pyrazolines. acs.orgnih.gov The reaction proceeds via the initial dehydrogenation of the diol to an intermediate that then undergoes cyclization with the hydrazine. A similar ADC transformation can be performed using allylic alcohols and hydrazines to furnish 2-pyrazolines in high yields and selectivity. organic-chemistry.orgnih.gov The low catalyst loading, high selectivity, and wide substrate scope make this an attractive method for constructing the pyrazole core. acs.orgorganic-chemistry.org
| Catalyst System | Reaction Type | Substrates | Byproducts | Key Features | Reference |
| Ru₃(CO)₁₂ / NHC-phosphine-phosphine | ADC | 1,3-Diols, Arylhydrazines | H₂O, H₂ | Divergent synthesis of pyrazoles and 2-pyrazolines. | acs.orgnih.gov |
| Ru₃(CO)₁₂ / NHC-phosphine-phosphine | ADC | Allylic alcohols, Hydrazines | H₂O, H₂ | High selectivity for 2-pyrazolines; atom-economical. | organic-chemistry.orgnih.gov |
Multi-component Oxidative Coupling Reactions
Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like substituted pyrazoles in a single step from simple precursors. rsc.org A notable example is a multicomponent oxidative coupling that forms the pyrazole ring by creating the N-N bond in the final step, thereby avoiding the use of potentially hazardous hydrazine reagents. nih.govnih.govacs.org
This modular method involves the reaction of alkynes, nitriles, and titanium imido complexes. nih.govnih.gov These components assemble to form a key diazatitanacyclohexadiene intermediate. The critical step is a subsequent two-electron oxidation of this intermediate, which induces an N-N bond-forming reductive elimination to yield the fully substituted pyrazole. nih.govacs.org This process represents a rare example of formal N-N coupling on a metal center. nih.gov A significant advantage is that weak oxidants, such as TEMPO, can be used, making the process more practical and accessible. nih.govacs.org
| Key Reagents | Intermediate | Key Transformation | Oxidant | Advantages | Reference |
| Alkynes, Nitriles, Ti imido complexes | Diazatitanacyclohexadiene | 2-electron oxidation-induced N-N coupling | TEMPO | Avoids hydrazine reagents; modular; uses weak oxidants. | nih.govnih.govacs.org |
Installation of N-butyl and Methyl Substituents
Once the pyrazole core is synthesized, the introduction of specific alkyl groups, such as the N-butyl and N-methyl substituents found in the target compound, is a critical step. N-alkylation strategies are employed to install these groups onto the pyrazole ring's nitrogen atoms.
The alkylation of pyrazole nitrogen atoms is a fundamental transformation for creating N-substituted pyrazole derivatives. Traditional methods often involve the deprotonation of the pyrazole N-H with a strong base, followed by nucleophilic substitution with an alkyl halide. semanticscholar.org However, modern methods have been developed to circumvent the need for harsh bases or high temperatures.
One such method is the Brønsted acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidates as electrophiles. semanticscholar.orgmdpi.com This reaction provides ready access to a variety of N-alkyl pyrazoles, including those with benzylic and phenethyl groups, in good yields. mdpi.com For unsymmetrical pyrazoles, this method can lead to a mixture of regioisomers, with the major product often determined by steric factors. semanticscholar.org
Regioselectivity is a key challenge in the alkylation of substituted pyrazoles. Systematic studies have shown that using systems like K₂CO₃ in DMSO can achieve regioselective N1-alkylation. researchgate.net Catalyst-free Michael addition reactions have also been developed to achieve excellent regioselectivity (>99.9:1 for N1-alkylation) for a broad range of substituted pyrazoles bearing versatile functional groups. acs.org
| Method | Reagents/Catalyst | Key Features | Regioselectivity | Reference |
| Acid-Catalyzed Alkylation | Trichloroacetimidate electrophiles, Brønsted acid | Avoids strong bases and high temperatures. | Sterically controlled for unsymmetrical pyrazoles. | semanticscholar.orgmdpi.com |
| Base-Mediated Alkylation | K₂CO₃, DMSO | General method for N1-alkylation and arylation. | Favors N1 substitution. | researchgate.net |
| Catalyst-Free Michael Addition | Pyrazole, Michael acceptor | High yield, excellent regioselectivity. | Highly selective for N1-alkylation (>99.9:1). | acs.org |
Regioselective Introduction of Alkyl Groups at Carbon Positions
The regioselective introduction of alkyl groups onto the carbon atoms of the pyrazole ring is a critical step in the synthesis of specifically substituted pyrazoles. The inherent electronic properties of the pyrazole ring dictate the reactivity of its carbon positions towards electrophilic and nucleophilic attack. Generally, the C-5 position is the most susceptible to electrophilic substitution, followed by the C-4 position, with the C-3 position being the least reactive. nih.gov
Direct C-H alkylation of pyrazoles is a challenging but increasingly explored area, often requiring transition-metal catalysis. nih.govnih.gov These methods offer a more atom-economical approach compared to traditional methods that may require pre-functionalization of the pyrazole ring. For instance, palladium-pivalate catalytic systems have been identified as effective for the C-H arylation of pyrazoles, and the principles can be extended to alkylation. nih.gov The reactivity trend of C-5 > C-4 » C-3 for C-H functionalization has been well-established. nih.gov
To circumvent the low reactivity of certain positions, strategic use of protecting groups can be employed. For example, a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group can be used to direct substitution. A "SEM switch" strategy, which involves transposing the protecting group from one nitrogen to the other, can transform a less reactive C-3 position into a more reactive C-5 position, enabling subsequent functionalization. nih.gov
Another approach to achieving regioselectivity is through the cyclization of appropriately substituted precursors. For instance, the reaction of α-benzotriazolyl-α,β-unsaturated ketones with monosubstituted hydrazines, followed by alkylation at the 4-position of the resulting pyrazoline ring, provides a regioselective route to polysubstituted pyrazoles. acs.org Similarly, N-alkylated tosylhydrazones can react with terminal alkynes to yield 1,3,5-trisubstituted pyrazoles with complete regioselectivity. organic-chemistry.org
Table 1: Reactivity of Pyrazole C-H Bonds in Catalytic Arylation nih.gov
| Position | Relative Reactivity |
| C-5 | High |
| C-4 | Moderate |
| C-3 | Very Low |
Synthesis of the 3-Amino Moiety
The introduction of an amino group at the C-3 position of the pyrazole ring can be accomplished through several synthetic routes, including direct amination, reductive amination, and the transformation of other functional groups.
Direct amination of the pyrazole ring can be achieved through methods such as the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction is a type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile. nih.gov The VNS reaction is particularly effective for electron-deficient aromatic systems, such as nitropyrazoles. In this method, a carbanion bearing a leaving group attacks the aromatic ring, followed by the elimination of the leaving group to restore aromaticity. While typically used for introducing carbon substituents, amination can be achieved using aminating agents like 1,1,1-trimethylhydrazinium iodide or 4-amino-1,2,4-triazole in the presence of a strong base. This approach has been successfully applied to the synthesis of 4-amino-3,5-dinitro-1H-pyrazole.
Reductive amination is a versatile method for forming amines from carbonyl compounds. acs.orgmdpi.com In the context of pyrazole synthesis, this can involve the reaction of a pyrazole derivative containing a carbonyl group with an amine in the presence of a reducing agent. More commonly, a pre-existing aminopyrazole is further functionalized via reductive amination. For instance, a 3-aminopyrazole can be reacted with an aldehyde or ketone to form an intermediate imine, which is then reduced to the corresponding secondary or tertiary amine. A one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported, proceeding through a solvent-free condensation to form an N-(5-pyrazolyl)imine, followed by reduction with sodium borohydride at ambient temperature. semanticscholar.org This methodology highlights the operational simplicity and efficiency of reductive amination sequences in generating N-substituted aminopyrazoles.
The 3-amino group can also be installed by the transformation of other functional groups already present on the pyrazole ring. A common and versatile method for the synthesis of 3-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. google.com The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon.
Another widely used approach is the reaction of α,β-unsaturated nitriles bearing a leaving group at the β-position with hydrazines. google.com The choice of reaction conditions, such as solvent and base, can influence the regioselectivity of the cyclization when using substituted hydrazines. google.com
Furthermore, other heterocyclic systems can serve as precursors to aminopyrazoles. For example, isoxazoles can be converted to 3-aminopyrazoles through a ring-opening and ring-closing sequence upon treatment with hydrazine. google.com The synthesis of 3-aminopyrazoles can also be achieved starting from 3-nitropyrazoles, where the nitro group is reduced to an amino group, a common transformation in aromatic chemistry. Additionally, pyrazole-3-carboxylic acid derivatives can be converted to 3-aminopyrazoles through Hofmann, Curtius, or Schmidt rearrangements of the corresponding amide, acyl azide, or carboxylic acid, respectively.
Table 2: Common Precursors for the Synthesis of 3-Aminopyrazoles
| Precursor Functional Group | Reagents | Reference |
| β-Ketonitrile | Hydrazine | google.com |
| α,β-Unsaturated Nitrile | Hydrazine | google.com |
| Isoxazole | Hydrazine | google.com |
| 3-Nitropyrazole | Reducing Agent | |
| Pyrazole-3-carboxylic Acid Derivative | (e.g., NaOBr for Hofmann) | General Method |
Catalyst Systems and Reaction Condition Optimization
The efficiency and selectivity of pyrazole amine synthesis can be significantly enhanced through the use of appropriate catalyst systems and the optimization of reaction conditions. Modern synthetic methods often focus on developing milder, more efficient, and environmentally friendly protocols.
Several studies have focused on the use of copper catalysts for the synthesis of substituted pyrazoles. An efficient copper-catalyzed condensation reaction of 1,3-dicarbonyl compounds with hydrazines has been developed that proceeds at room temperature under acid-free conditions. nih.govnih.gov This method utilizes low-cost copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) as a catalyst and offers high yields in short reaction times. nih.gov The optimization of this reaction showed that 10 mol% of the copper catalyst in acetonitrile provides excellent results. nih.gov
Table 3: Optimization of Copper-Catalyzed Pyrazole Synthesis nih.gov
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) |
| Cu(NO₃)₂·3H₂O | CH₃CN | Room Temp | 85 |
| CuCl₂ | CH₃CN | Room Temp | 72 |
| Cu(OAc)₂ | CH₃CN | Room Temp | 65 |
| CuSO₄ | CH₃CN | Room Temp | 58 |
| Cu(OTf)₂ | CH₃CN | Room Temp | 79 |
Palladium catalysts are also widely used, particularly for cross-coupling reactions to introduce substituents onto the pyrazole ring. For instance, palladium-catalyzed N-allylic alkylation of pyrazoles has been reported. Optimization of these reactions often involves screening different palladium sources, ligands, and bases to achieve the desired regioselectivity and yield.
There is a growing emphasis on developing synthetic methodologies that are more environmentally benign. This includes conducting reactions under solvent-free conditions or at ambient temperatures, which can reduce energy consumption and waste generation.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often under solvent-free conditions. The synthesis of various pyrazole derivatives, including aminopyrazoles, has been successfully achieved using microwave irradiation, leading to significantly reduced reaction times and improved yields compared to conventional heating methods. For example, the reaction of 5-aminopyrazoles with β-halovinyl/aryl aldehydes to form pyrazolo[3,4-b]pyridines showed high yields under solvent-free microwave irradiation.
As previously mentioned, copper-catalyzed syntheses of pyrazoles have been developed that proceed efficiently at room temperature. nih.govnih.gov These methods avoid the need for heating, making them more energy-efficient and often leading to cleaner reactions with fewer byproducts. The use of a simple and inexpensive copper catalyst makes this approach particularly attractive for large-scale synthesis. nih.gov
Application of Green Chemistry Principles in Synthesis
The synthesis of pyrazole derivatives has traditionally involved methods that may utilize harsh reaction conditions, organic solvents, and generate significant waste. researchgate.net In response, the field of green chemistry offers principles to design more environmentally benign processes. jetir.org These principles are increasingly being applied to the synthesis of pyrazole amines and their analogues, aiming to reduce environmental impact, improve safety, and enhance efficiency. researchgate.netresearchgate.net
Key green chemistry strategies employed in the synthesis of pyrazole derivatives include:
Use of Greener Solvents: Water is considered an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net The use of aqueous media for pyrazole synthesis, often catalyzed by substances like imidazole, aligns with green chemistry goals by replacing volatile organic solvents. acs.org Deep eutectic solvents (DES) have also been explored as environmentally friendly reaction media. ias.ac.in
Alternative Energy Sources: Microwave irradiation and ultrasonication are utilized to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.netnih.gov These techniques can often be performed under solvent-free conditions, further enhancing their green credentials. nih.govmdpi.com
Catalysis: The use of catalysts is a core principle of green chemistry as they can reduce energy requirements and increase product selectivity, minimizing waste. jetir.org For pyrazole synthesis, various catalysts have been employed, including reusable magnetic nanoparticles and environmentally benign options like ammonium chloride. researchgate.netjetir.orgresearchgate.net
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all starting materials. acs.orgnih.gov This approach offers high atom economy, reduces the number of synthetic and purification steps, and minimizes solvent and energy usage. acs.orgias.ac.in One-pot, three-component syntheses of substituted aminopyrazoles have been successfully carried out in a water-ethanol mixture at room temperature without a catalyst. ias.ac.in
The application of these principles not only mitigates environmental harm but also often leads to more economically favorable and efficient synthetic pathways. researchgate.net
Table 1: Overview of Green Chemistry Methodologies in Pyrazole Synthesis
| Methodology | Key Principle(s) | Advantages | Reference(s) |
|---|---|---|---|
| Aqueous Media Synthesis | Safer Solvents | Eliminates toxic organic solvents, simple work-up, cost-effective. | researchgate.netacs.org |
| Microwave-Assisted Synthesis | Design for Energy Efficiency | Rapid heating, shorter reaction times, improved yields, can be solvent-free. | researchgate.netnih.govmdpi.com |
| Ultrasonic Irradiation | Design for Energy Efficiency | Enhanced reaction rates, high yields, often performed in aqueous media. | researchgate.net |
| Multicomponent Reactions (MCRs) | Atom Economy, Waste Prevention | High efficiency, reduced steps, less waste, simple procedures. | acs.orgias.ac.innih.gov |
| Solvent-Free Grinding | Safer Solvents, Waste Prevention | Eliminates solvents, simple, energy-efficient. | researchgate.netnih.gov |
| Green Catalysis | Catalysis | Use of reusable or environmentally benign catalysts (e.g., magnetic nanoparticles, ammonium chloride). | jetir.orgresearchgate.net |
Synthetic Route Efficiency and Scalability Considerations
The efficiency and scalability of a synthetic route are critical for the transition from laboratory-scale research to industrial production. For N-butyl-1,4-dimethyl-1H-pyrazol-3-amine and its analogues, several factors and methodologies are considered to ensure a practical and viable process.
A significant development in improving synthetic efficiency is the direct preparation of N-substituted pyrazoles from primary amines. acs.orgnih.gov This approach avoids the use of often difficult-to-handle hydrazines or their derivatives and utilizes a broader range of commercially available starting materials. acs.orgnih.gov One such method involves reacting a primary amine with a diketone and an electrophilic amination reagent, offering a practical way to functionalize amines into pyrazoles in a short time without the need for metals. acs.org While yields can be modest in some cases, the procedural simplicity makes it an attractive option. acs.org
For large-scale production, continuous flow chemistry presents a compelling alternative to traditional batch processing. nih.gov Flow chemistry offers several key advantages:
Enhanced Safety: Better control over reaction parameters like temperature and pressure allows for the safe handling of exothermic or hazardous reactions. nih.gov
Improved Efficiency: Precise control can lead to significantly reduced reaction times and higher yields. nih.gov
Scalability: The transition from laboratory to industrial scale is often more straightforward than with batch processes. nih.gov
Flow chemistry has been successfully applied to the synthesis of various pyrazole derivatives, including the cycloaddition of sydnones and alkynes using silica-supported copper catalysts to produce 1,4-disubstituted pyrazoles. nih.gov Such methodologies demonstrate the potential for producing pyrazole-based compounds in a continuous, efficient, and scalable manner. A practical and scalable three-step process has been described for the preparation of the related compound 4-amino-1,3-dimethylpyrazole hydrochloride, starting from methyl hydrazine and achieving high purity, highlighting that multi-step sequences can be optimized for scalability. researchgate.net
Chemical Reactivity and Functionalization of N Butyl 1,4 Dimethyl 1h Pyrazol 3 Amine
Reactions at the Pyrazole (B372694) Ring System
The functionalization of the pyrazole core is a key area of research due to the prevalence of this scaffold in pharmaceuticals and agrochemicals. The reactions primarily involve electrophilic and nucleophilic substitutions, metal-catalyzed C-H functionalizations, and metalation-based strategies. For N-butyl-1,4-dimethyl-1H-pyrazol-3-amine, the substitution pattern significantly influences the outcome of these reactions. The presence of substituents at the N1, C3, and C4 positions means that the C5 position is the only unsubstituted carbon on the pyrazole ring, making it the primary target for many functionalization reactions.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of electron-rich aromatic systems like pyrazole. mdpi.compharmaguideline.com The rate and regioselectivity of EAS are heavily influenced by the substituents on the ring. In the case of this compound, the ring is highly activated towards electrophiles due to the cumulative electron-donating effects of the N1-methyl, C3-amino, and C4-methyl groups. While EAS on unsubstituted pyrazoles typically occurs at the C4 position, this site is blocked in the target molecule. pharmaguideline.comnih.gov Consequently, electrophilic attack is strongly directed to the C5 position.
The direct halogenation of the pyrazole ring is a common method for introducing functional handles for further derivatization. Reagents such as N-halosuccinimides (NBS, NCS, NIS) are frequently employed for this purpose, often under mild conditions. researchgate.net For pyrazoles that are unsubstituted at the C4 position, halogenation occurs with high regioselectivity at this site. researchgate.netacs.org
However, in this compound, the C4 position is occupied by a methyl group, precluding direct halogenation at this site. Any electrophilic halogenation would instead be anticipated to occur at the electron-rich and sterically accessible C5 position. Studies on other 3-aryl-1H-pyrazol-5-amines have demonstrated that direct C-H halogenation with N-halosuccinimides proceeds efficiently, suggesting a similar reactivity pattern for the target compound at its C5 position. beilstein-archives.org
| Pyrazole Substrate | Reagent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 3-Phenyl-1-tosyl-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS) | DMSO | Room Temp, 3h | 4-Bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 95% beilstein-archives.org |
| 3-Aryl-1H-pyrazol-5-amines | N-Chlorosuccinimide (NCS) | DMSO | Room Temp | 4-Chloro-3-aryl-1H-pyrazol-5-amines | Moderate to Excellent beilstein-archives.org |
| 1-Alkylpyrazoles | N-Bromosuccinimide (NBS) / Gallocyanine | CH3CN | Room Temp, 15 min | 4-Bromo-1-alkylpyrazoles | Good to Excellent acs.org |
Nitration is another fundamental electrophilic aromatic substitution reaction used to functionalize pyrazoles, typically employing nitrating agents like a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) or fuming nitric acid. nih.gov Similar to halogenation, the C4 position is the most common site for nitration on an unsubstituted pyrazole ring. nih.gov
For this compound, the C4 position is blocked. Given the highly activated nature of the ring, nitration is expected to proceed readily at the C5 position. The synthesis of nitropyrazoles can also be achieved through alternative routes, such as the nitration of 3-aminopyrazole using reagents like oxone in water, which offers a greener approach. nih.gov The stepwise introduction of nitro groups onto a pyrazole core has been shown to be a viable strategy for creating highly nitrated, energetic materials. nih.gov
| Pyrazole Substrate | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 3,5-Dimethyl-1H-pyrazole | HNO₃ / H₂SO₄ | - | 3,5-Dimethyl-4-nitro-1H-pyrazole | nih.gov |
| 1-Methylpyrazole | HNO₃ / Trifluoroacetic anhydride | Ice bath | 1-Methyl-3-nitropyrazole | nih.gov |
| 3-Aminopyrazole | Oxone / NaNO₂ | H₂O | 3-Nitropyrazole | nih.gov |
| Substituted Pyrazoles | Cu(NO₃)₂·3H₂O / Ac₂O | - | N-Nitropyrazoles | researchgate.net |
Nucleophilic substitution on the pyrazole ring is generally less common than electrophilic substitution and typically requires the presence of a good leaving group, such as a halogen, and/or strong electron-withdrawing groups to activate the ring. If this compound were first halogenated at the C5 position, the resulting 5-halopyrazole could potentially undergo nucleophilic substitution.
For instance, pyrazole carboxylic acids, after conversion to their more reactive acid chlorides, readily react with various N-nucleophiles and O-nucleophiles to form amides and esters, respectively. researchgate.net While this involves substitution at a side chain, it demonstrates the principle of activating the pyrazole system for nucleophilic attack. Direct substitution of a ring carbon by a nucleophile would likely require harsh conditions or specific catalytic systems unless significantly activated by electron-withdrawing substituents, which are absent in the title compound.
Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic scaffolds, bypassing the need for pre-functionalized starting materials. nih.gov For this compound, the C5-H bond is the prime candidate for such transformations.
Transition-metal catalysis is a cornerstone of C-H functionalization, with metals like palladium, rhodium, and copper being widely used. nih.gov These reactions often employ a directing group within the substrate to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. In the target molecule, the N-butylamino moiety at C3 could serve as a directing group, facilitating the introduction of various aryl, alkyl, or heteroatom substituents at the C5 position. Research on aminopyrazoles has shown that they can undergo transition-metal-catalyzed C-H functionalization and N-arylation, highlighting the feasibility of this approach. chim.it Furthermore, copper-promoted dimerization of 5-aminopyrazoles via direct coupling of C-H/N-H or C-H/C-H bonds demonstrates the utility of C-H activation in constructing more complex fused heterocyclic systems. nih.gov
Metalation, most commonly lithiation using a strong organolithium base like n-butyllithium (n-BuLi), is a versatile strategy for functionalizing pyrazoles. mt.com The process involves the deprotonation of a C-H or N-H bond to form a potent organometallic nucleophile, which can then be trapped with a wide range of electrophiles.
For 1-methylpyrazole, studies have shown that lithiation is regioselective and dependent on reaction conditions. Kinetically controlled conditions favor deprotonation of the N-methyl group, while thermodynamically controlled conditions lead to lithiation at the C5 position. nih.gov In this compound, the C5-H is the most probable site for ring deprotonation due to the directing and electronic effects of the adjacent N1-methyl and C4-methyl groups. The resulting 5-lithiated pyrazole would be a versatile intermediate, capable of reacting with electrophiles such as aldehydes, ketones, or alkyl halides to install new carbon-carbon bonds. nih.gov The use of additives like tetramethylethylenediamine (TMEDA) can enhance the basicity of organolithium reagents and influence the regioselectivity of the metalation. mt.com
| Substrate | Reagent | Conditions | Intermediate | Subsequent Reaction |
|---|---|---|---|---|
| 1-Methylpyrazole | n-BuLi | THF (Thermodynamic) | 5-Lithio-1-methylpyrazole | Reaction with electrophiles at C5 nih.gov |
| 1-Methylpyrazole | n-BuLi | THF (Kinetic) | 1-(Lithiomethyl)pyrazole | Reaction with electrophiles at the methyl group nih.gov |
| 3,4,5-Tribromo-1-vinylpyrazole | n-BuLi | -78 °C | 3,4-Dibromo-5-lithio-1-vinylpyrazole | Regioselective substitution at C5 nih.gov |
| 1-Phenylpyrazole | n-BuLi | - | 1-(2-Lithiophenyl)pyrazole | Directed ortho-metalation on the phenyl ring acs.org |
Electrophilic Aromatic Substitution Reactions
Reactions Involving the Exocyclic Amine Group
The exocyclic primary amine at the C3 position of the pyrazole ring is a key site for functionalization. Its nucleophilic character allows it to readily participate in a variety of reactions, including acylation, sulfonylation, alkylation, arylation, and condensation with carbonyl compounds. Furthermore, it can be converted into a diazonium salt, a versatile intermediate for introducing a range of substituents onto the pyrazole core.
The primary amine of aminopyrazole derivatives readily reacts with acylating and sulfonylating agents. For instance, the sulfonylation of 5-aminopyrazoles with sulfonyl chlorides in the presence of a base like triethylamine is an efficient method for producing pyrazole-based sulfonamides. mdpi.comresearchgate.net A study on the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, a structural analog, with 4-methylbenzenesulfonyl chloride in acetonitrile at room temperature resulted in the formation of the corresponding N-tosylbenzenesulfonamide in good yield. mdpi.comresearchgate.net This transformation highlights the capacity of the exocyclic amine to act as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction typically proceeds to completion, often resulting in double sulfonylation of the primary amine. mdpi.com
Table 1: Example of Sulfonylation Reaction with a 5-Aminopyrazole Analog
| Reactant 1 | Reactant 2 | Base | Solvent | Product Yield |
|---|
Data sourced from a study on a structurally similar 5-aminopyrazole. researchgate.net
While N-alkylation of the pyrazole ring nitrogens is common, selective alkylation or arylation of the exocyclic amine can also be achieved, though it may require specific strategies to avoid competing reactions at the ring nitrogens. mdpi.comsemanticscholar.org Direct N-alkylation of the exocyclic amine can be challenging due to the potential for over-alkylation and reaction at the ring's nitrogen atoms. However, methods using trichloroacetimidate electrophiles under Brønsted acid catalysis have been developed for the N-alkylation of pyrazoles, which could be adapted for the exocyclic amine under specific conditions. semanticscholar.org
N-arylation can be accomplished through methods such as copper-catalyzed cross-coupling reactions, which have been successfully applied to C-amino-NH-azoles. researchgate.net These protocols are often compatible with a variety of aryl/hetero-aryl boronic acids, providing access to a diverse array of N-arylaminopyrazole derivatives. researchgate.net
The primary amine group of this compound can undergo condensation reactions with aldehydes and ketones to form the corresponding imines (Schiff bases). This reaction is typically carried out in a suitable solvent like methanol, often with a drying agent such as magnesium sulfate to remove the water formed during the reaction and drive the equilibrium towards the product. semanticscholar.org For example, the uncatalyzed condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde at ambient temperature proceeds efficiently to yield the N-pyrazolyl imine. semanticscholar.org These imine derivatives are valuable synthetic intermediates, particularly in cycloaddition reactions for constructing more complex heterocyclic frameworks. researchgate.net
Table 2: Imine Formation with a 5-Aminopyrazole Analog
| Amine Reactant | Aldehyde Reactant | Solvent | Drying Agent | Product Yield |
|---|
Data from a study on a structurally similar 5-aminopyrazole. semanticscholar.org
The primary exocyclic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C). lkouniv.ac.inmasterorganicchemistry.comlumenlearning.com These pyrazole diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations.
Sandmeyer-type Reactions : The diazonium group can be replaced by halides (Cl, Br) or cyanide (CN) using the corresponding copper(I) salts. masterorganicchemistry.comlumenlearning.com This provides a reliable method for introducing these functional groups onto the pyrazole ring.
Schiemann Reaction : Replacement of the diazonium group with fluorine can be achieved by forming the tetrafluoroborate salt, followed by thermal decomposition. masterorganicchemistry.com
Gomberg-Bachmann Reaction : Arylation can be achieved by treating the diazonium salt with an arene in the presence of a base, leading to the formation of biaryl compounds. lkouniv.ac.in
Halogenation : Direct replacement by iodine occurs upon treatment with potassium iodide. masterorganicchemistry.com
These reactions significantly expand the synthetic utility of aminopyrazoles by allowing the introduction of a wide range of substituents at the position of the original amino group. chim.itrsc.org
In multi-step syntheses, it is often necessary to protect the exocyclic amine group to prevent it from reacting with reagents intended for other parts of the molecule. wikipedia.orgorganic-chemistry.org Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). tcichemicals.comug.edu.pl
Protection : The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.uk It is stable under basic and nucleophilic conditions.
Deprotection : The Boc group is labile under acidic conditions and is commonly removed using trifluoroacetic acid (TFA) or hydrochloric acid. fishersci.co.ukarkat-usa.org A novel method for the selective deprotection of N-Boc protected pyrazoles using sodium borohydride in ethanol has also been reported, which leaves other protecting groups like N-Boc on primary amines intact. arkat-usa.org
Formation of Fused and Spirocyclic Pyrazole Derivatives
Aminopyrazoles, such as this compound, are crucial building blocks for the synthesis of fused heterocyclic systems. chim.it The presence of the nucleophilic amine adjacent to a ring nitrogen allows for cyclocondensation reactions with 1,3-bielectrophilic reagents to form bicyclic structures like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it These fused pyrazoles are of significant interest due to their diverse biological and physicochemical properties. chim.it
Furthermore, pyrazole derivatives can be used to construct spirocyclic compounds. Spirocyclic pyrazolones, for instance, can be synthesized from pyrazole-4,5-diones. uva.es While not a direct reaction of the aminopyrazole itself, functional group transformations can convert the aminopyrazole into a suitable precursor for such cyclizations. For example, 1,3-dipolar cycloadditions of diazo intermediates with alkynes can also lead to the formation of spirocyclic pyrazole derivatives. nih.govmdpi.com
Oxidative and Reductive Transformations of this compound
The chemical behavior of this compound under oxidative and reductive conditions is influenced by the presence of the pyrazole ring, the amino group, and the alkyl substituents. While specific studies on the oxidative and reductive transformations of this exact molecule are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous N-alkyl-dimethyl-aminopyrazoles and general principles of pyrazole chemistry.
Oxidative Transformations
The pyrazole ring is generally resistant to oxidation, but the amino group and the alkyl substituents can be susceptible to oxidative reactions. Electrochemical methods have been shown to be effective for the functionalization of pyrazole derivatives.
One significant oxidative transformation for aminopyrazoles is the N-N coupling to form azopyrazoles. The electrooxidative coupling of 1-alkyl-3-aminopyrazoles has been demonstrated to yield both symmetrical and unsymmetrical azo compounds under mild conditions in aqueous media. researchgate.netresearchgate.net This transformation proceeds via the oxidation of the amino group. For this compound, this would likely result in the formation of a dimeric azo compound. The reaction can be mediated by electrogenerated reagents such as NiO(OH), NaOCl, NaOBr, or Br₂. researchgate.netresearchgate.netmdpi.com
The pyrazole ring itself can undergo C-H functionalization under oxidative conditions. For instance, electrooxidative C-H halogenation (chlorination, bromination) at the C-5 position (if unsubstituted) or other available positions on the pyrazole ring is a known reaction for pyrazole derivatives. mdpi.com Given the substitution pattern of this compound, the C-5 position is available for such transformations.
The N-butyl group could potentially undergo oxidation at the carbon atom adjacent to the nitrogen, although this would likely require more vigorous conditions and could lead to a mixture of products, including cleavage of the butyl group. Similarly, the methyl group at the C-4 position could be oxidized to a formyl or carboxylic acid group under strong oxidizing conditions, a reaction observed in the oxidation of 4-formylpyrazoles to pyrazole-4-carboxylic acids. researchgate.net
Table 1: Potential Oxidative Transformations of this compound
| Transformation | Reagents/Conditions | Potential Product(s) |
| Oxidative N-N Coupling | Electrogenerated NiO(OH), NaOCl, NaOBr, or Br₂ | 1,2-bis(1-butyl-4,5-dimethyl-1H-pyrazol-3-yl)diazene |
| C-H Halogenation (C-5) | Electrogenerated Halogen (Cl₂, Br₂) | 5-Halo-N-butyl-1,4-dimethyl-1H-pyrazol-3-amine |
| Oxidation of C-4 Methyl Group | Strong oxidizing agents (e.g., KMnO₄) | 3-(Butylamino)-1,4-dimethyl-1H-pyrazole-5-carbaldehyde or -carboxylic acid |
Reductive Transformations
Reductive transformations of pyrazole derivatives often target specific functional groups rather than the pyrazole ring itself, which is generally stable to reduction. For this compound, the primary sites for reduction would be any introduced functional groups that are susceptible to reduction, such as a nitro or an azo group.
For instance, if a nitro group were introduced onto the pyrazole ring (e.g., at the C-5 position), it could be readily reduced to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation. Reagents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst are frequently employed. beilstein-journals.orgnih.gov Other reducing agents like tin(II) chloride (SnCl₂) or iron in acidic media can also be used for the selective reduction of nitro groups. commonorganicchemistry.com
If the aforementioned oxidative N-N coupling were performed to form the azopyrazole, the resulting azo linkage (-N=N-) could be subsequently reduced. This reduction would cleave the azo bond and regenerate the amino groups, effectively reversing the coupling reaction.
The pyrazole ring itself can be reduced under forcing conditions, such as high-pressure hydrogenation, which would lead to the corresponding pyrazolidine. However, such conditions would likely also affect other functional groups in the molecule. The formation of pyrazolium salts by reaction with acids could facilitate subsequent reduction, but this is less commonly reported for simple aminopyrazoles. google.com
Table 2: Potential Reductive Transformations of Functionalized this compound Derivatives
| Starting Material | Reagents/Conditions | Potential Product |
| 5-Nitro-N-butyl-1,4-dimethyl-1H-pyrazol-3-amine | H₂, Pd/C or SnCl₂, HCl | N¹-butyl-1,4-dimethyl-1H-pyrazole-3,5-diamine |
| 1,2-bis(1-butyl-4,5-dimethyl-1H-pyrazol-3-yl)diazene | Na₂S₂O₄ or catalytic hydrogenation | This compound |
| This compound | High-pressure H₂, catalyst | N-butyl-1,4-dimethyl-pyrazolidin-3-amine |
Mechanistic Studies on Reactions Involving N Butyl 1,4 Dimethyl 1h Pyrazol 3 Amine and Its Analogs
Elucidation of Reaction Pathways for Pyrazole (B372694) Ring Formation
The formation of the pyrazole ring, the core scaffold of compounds like N-butyl-1,4-dimethyl-1H-pyrazol-3-amine, can be achieved through several mechanistic pathways. The most classical and widely studied is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). jk-sci.comnih.gov
The mechanism typically begins with the nucleophilic attack of a hydrazine derivative on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often followed by the formation of a hydrazone or enamine intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, leading to a heterocyclic intermediate. The final step is a dehydration reaction, which results in the formation of the aromatic pyrazole ring. jk-sci.com The reaction is generally acid-catalyzed, which facilitates both the initial condensation and the final dehydration step. jk-sci.com
Alternative pathways for pyrazole synthesis include [3+2] cycloaddition reactions. One such method involves the reaction of nitrile imines, generated in situ from hydrazones, with an appropriate dipolarophile like an alkyne or an enol ether. researchgate.netrsc.org Another modern approach utilizes N-isocyanoiminotriphenylphosphorane as a "CNN" building block that undergoes a silver-mediated [3+2] cycloaddition with terminal alkynes. organic-chemistry.org These cycloaddition pathways offer different regiochemical outcomes compared to the Knorr synthesis and can be highly effective for constructing polysubstituted pyrazoles. rsc.orgorganic-chemistry.org
A plausible reaction pathway for a substituted pyrazole is outlined below:
Initial Condensation: A substituted hydrazine attacks a β-dicarbonyl compound to form a hydrazone intermediate.
Cyclization: Intramolecular attack by the second nitrogen atom on the remaining carbonyl group forms a non-aromatic five-membered ring.
Dehydration: Elimination of a water molecule leads to the formation of the stable, aromatic pyrazole ring.
Theoretical studies on the reaction between ethoxymethylenemalononitrile (B14416) and hydrazine hydrate (B1144303) have explored two primary mechanisms: one initiated by nucleophilic attack on a carbon atom and another involving nucleophilic attack on a nitrogen atom. researchgate.net These computational analyses help in understanding the energetic favorability of different pathways. researchgate.net
Mechanisms of Substituent Introduction and Modification on the Pyrazole Scaffold
Once the pyrazole scaffold is formed, the introduction and modification of substituents are key to creating analogs like this compound. The pyrazole ring has distinct nucleophilic and electrophilic positions that govern its reactivity. mdpi.com The nitrogen atoms and the C4 position are generally nucleophilic, while the C3 and C5 positions are electrophilic. mdpi.com
N-Substitution: The introduction of the N-butyl group occurs via N-alkylation of a pyrazole precursor. This reaction proceeds through the deprotonation of the acidic N-H group by a base, creating a pyrazolate anion which then acts as a nucleophile, attacking an alkyl halide (e.g., butyl bromide). A direct, one-pot synthesis method has been developed where primary amines react with a 1,3-diketone and an amination reagent, O-(4-nitrobenzoyl)hydroxylamine, to directly yield N-substituted pyrazoles. researchgate.netnih.gov
C-Substitution:
Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group at the C4 position of the pyrazole ring, which can then be used for further transformations. nih.gov
Direct C-H Functionalization: Modern catalytic methods allow for the direct introduction of substituents without pre-functionalization. For instance, rhodium catalysts can facilitate the insertion into an aryl C-H bond for C-H activation. rsc.org Similarly, C-H selenylation can be achieved using oxone as a catalyst. rsc.org
Reactions of Aminopyrazoles: The 3-amino group, as seen in the target compound, is a versatile handle for further modification. It can be used as a nucleophile in reactions to build fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. mdpi.com The mechanism often involves Vilsmeier amidination and imination reactions followed by intermolecular heterocyclization. mdpi.com
Rearrangement Reactions: In some cases, substituent introduction can occur via unexpected pathways. For example, the thermolysis of an azido-substituted pyrazole in acetic acid can lead to the reduction of the azido (B1232118) group to an amine and the oxidative conversion of an adjacent methyl group to a CH₂OAc moiety, proceeding through a pyrazole ring-opening and recyclization cascade. nih.gov
Catalytic Reaction Mechanisms
Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of reactions involving pyrazoles. Various catalysts, from simple acids to complex transition metal systems, are employed.
Acid Catalysis: As mentioned in the Knorr synthesis, acids catalyze the condensation and dehydration steps by protonating the carbonyl oxygen, making the carbon more electrophilic and facilitating the removal of the hydroxyl group in the final step. jk-sci.com
Metal Catalysis:
Silver (Ag): Silver carbonate (Ag₂CO₃) has been shown to be a key catalyst in switching the stereoselectivity of Michael addition reactions between pyrazoles and conjugated carbonyl alkynes. It is proposed that the Ag⁺ ion acts as a coordination guidance, influencing the geometry of the transition state. nih.gov
Ruthenium (Ru): Ruthenium complexes can catalyze the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to yield pyrazoles, with only water and hydrogen gas as byproducts. organic-chemistry.org
Iron (Fe): Iron-catalyzed routes have been developed for the regioselective synthesis of substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org
Copper (Cu): Copper catalysts are used for N-arylation of pyrazoles with aryl halides and in domino C-N coupling/hydroamination reactions. nih.govorganic-chemistry.org
Rhodium (Rh): Rhodium catalysts are effective in multicomponent reactions for synthesizing aryl pyrazoles, where the proposed mechanism involves ligand exchange, insertion into a C-H bond with N-coordination assistance, and subsequent functionalization. rsc.org
A proposed catalytic cycle for a rhodium-catalyzed reaction involves the initial formation of a pyrazole intermediate, followed by the generation of an active Rh(III) catalyst. This catalyst then inserts into an aryl C-H bond, facilitated by coordination with the pyrazole nitrogen, leading to the formation of the final product. rsc.org
Understanding Regioselectivity and Stereoselectivity in Pyrazole Transformations
Controlling the orientation and spatial arrangement of substituents is a fundamental challenge in organic synthesis.
Regioselectivity: In the synthesis of unsymmetrically substituted pyrazoles, such as from the reaction of an unsymmetrical 1,3-diketone with a hydrazine, a mixture of two regioisomers can be formed. nih.govresearchgate.net The final product distribution is governed by a combination of steric and electronic factors. researchgate.net The initial nucleophilic attack by the hydrazine typically occurs at the more sterically accessible and/or more electrophilic carbonyl carbon.
Recent studies have shown that the choice of solvent can dramatically influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents significantly increases the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine. acs.org
| Condition | Outcome | Reference |
| Conventional Solvents (e.g., Ethanol) | Formation of regioisomeric mixtures | acs.org |
| Fluorinated Alcohols (e.g., TFE, HFIP) | Dramatically increased regioselectivity | acs.org |
| Strong Base (e.g., t-BuOK) | Reversed 1,3,4-regioselectivity in reactions of hydrazones with nitroolefins | researchgate.net |
| 1,3-Dipolar Cycloaddition | High regioselectivity for 3,4-diaryl-1H-pyrazoles confirmed by 2D-NMR | rsc.org |
Stereoselectivity: Stereoselectivity becomes important when new chiral centers or geometric isomers are formed. A notable example is the synthesis of N-carbonylvinylated pyrazoles from the Michael addition of pyrazoles to conjugated carbonyl alkynes. nih.gov The stereochemical outcome of this reaction can be switched between the (E) and (Z) isomers.
Ag₂CO₃-free reactions lead to the thermodynamically more stable (E)-isomers in excellent yields. nih.gov
Reactions with Ag₂CO₃ give the (Z)-isomers in good yields. nih.gov
A plausible mechanism suggests that the Ag⁺ ion coordinates with the reactants, guiding the stereochemical pathway of the addition. nih.gov Asymmetric synthesis of pyrazole derivatives carrying a chiral center has also been achieved using chiral auxiliaries like tert-butanesulfinamide. nih.gov
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide quantitative insight into reaction mechanisms, including the identification of the rate-determining step and the influence of various parameters on the reaction rate.
For the Knorr pyrazole synthesis, kinetic studies on the condensation of 1,3-diketones with arylhydrazines have shown that the reaction is typically first-order in both the diketone and the arylhydrazine. researchgate.net Reaction rates are significantly influenced by substituents on both reactants and by the acidity of the medium, with observed rate variations of up to 1000-fold. researchgate.net The rate-determining step for pyrazole formation can shift depending on the pH of the reaction. researchgate.net
Kinetic investigations into the oxidation of pyrazole derivatives have also been conducted. For example, the oxidation of methylaminopyrazole formamidine (B1211174) by permanganate (B83412) ion showed first-order kinetics with respect to the permanganate ion and fractional-first-order dependence with respect to the pyrazole derivative. sciencepg.com The proposed mechanism involves the formation of an intermediate complex that decomposes in the rate-determining step. sciencepg.com
High-throughput transient flow experiments coupled with kinetic modeling have been used to analyze time-series data for the Knorr reaction. iscre28.org This approach helps in discriminating between competing reaction networks and in constructing reliable kinetic models that can predict the influence of reaction parameters on product formation rates and regioselectivity. iscre28.org
| Parameter Studied | Observation | Reference |
| Reactant Concentration | Reaction is first-order in both 1,3-diketone and arylhydrazine. | researchgate.net |
| pH / Acidity | Reaction rates and the rate-determining step are pH-dependent. | researchgate.net |
| Substituent Effects | Electronic and steric properties of substituents can alter reaction rates by up to 1000-fold. | researchgate.net |
| Temperature | Arrhenius and thermodynamic parameters (Ea, ΔS‡, ΔG‡) have been estimated for pyrazoline synthesis. | researchgate.net |
| Metal Ion Catalysts | Addition of metal ions (e.g., Ag(I), Cu(II)) can increase the rate of oxidation reactions. | sciencepg.com |
These mechanistic insights are fundamental to controlling the synthesis of specific pyrazole derivatives, enabling the efficient and selective production of complex molecules like this compound and its analogs for various applications.
Structural Characterization and Advanced Analysis of N Butyl 1,4 Dimethyl 1h Pyrazol 3 Amine Derivatives
Spectroscopic Analysis
Spectroscopic analysis provides detailed information about the molecular structure, functional groups, and electronic properties of pyrazole (B372694) derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)
NMR spectroscopy is a cornerstone for the structural elucidation of pyrazole derivatives. One-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (COSY, HSQC, HMBC, NOESY) allow for the unambiguous assignment of all proton and carbon signals.
In the ¹H NMR spectrum of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, a broad singlet corresponding to the NH proton appears at 3.34 ppm. mdpi.com A key doublet at 4.16 ppm is associated with the methylene (B1212753) (NCH₂) protons. mdpi.com The spectrum for another derivative, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, shows distinct signals for the tert-butyl methyl groups at 1.32 ppm and the N-methyl group at 3.94 ppm, with the pyrazole ring's methine proton observed at 6.17 ppm. mdpi.com
The ¹³C{¹H} NMR spectrum provides further structural confirmation. For 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, characteristic signals for methyl carbons are seen at 30.6, 34.2, and 55.4 ppm, and a methylene carbon at 50.1 ppm. mdpi.com The high electron density of the carbon at position 4 of the pyrazole ring is evidenced by its chemical shift of 85.2 ppm. mdpi.com For (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, the quaternary carbon of the tert-butyl group is found upfield at 32.4 ppm. mdpi.com
Two-dimensional NMR experiments are crucial for definitive assignments. COSY experiments help identify proton-proton couplings, particularly within the aromatic rings of substituents. mdpi.com HMBC (Heteronuclear Multiple Bond Correlation) is used to establish long-range correlations, for instance, linking the tert-butyl group protons to the C-3 carbon of the pyrazole ring (at 161.4 ppm) and the N-methyl protons to the C-5 carbon (at 148.9 ppm). mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity, such as the correlation between methylene protons and the aromatic H-4 proton of the pyrazole ring, confirming the geometry of the molecule. mdpi.com
| Compound | Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
|---|---|---|---|---|
| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | tBu | 1.28 (s, 9H) | 30.6 | mdpi.com |
| NH | 3.34 (br s, 1H) | - | ||
| NCH₃ | 3.57 (s, 3H) | 34.2 | ||
| H-4 (pyrazole) | 5.41 (s, 1H) | 85.2 | ||
| (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | tBu | 1.32 (s, 9H) | 32.4 | mdpi.com |
| NCH₃ | 3.94 (s, 3H) | - | ||
| H-4 (pyrazole) | 6.17 (s, 1H) | - |
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in the molecule.
The FTIR spectrum of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine shows a characteristic N-H stretching vibration at 3243 cm⁻¹. mdpi.com Other significant peaks include the C=N stretching of the pyrazole ring at 1611 cm⁻¹ and C=C stretching vibrations at 1558 cm⁻¹ and 1506 cm⁻¹. mdpi.com For other complex pyrazole derivatives, asymmetric and symmetric stretches for the –NH₂ group are observed around 3470 and 3340 cm⁻¹, respectively. rsc.org In the spectrum of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, C–N stretching vibrations were noted at 1245 and 1290 cm⁻¹. mdpi.com Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the pyrazole ring. For instance, in pyrazole-3,5-dicarboxylic acid, the N-N stretching of the pyrazole ring is observed at 1447 cm⁻¹. researchgate.net
| Vibrational Mode | Frequency (cm⁻¹) | Compound | Reference |
|---|---|---|---|
| N-H stretch | 3243 | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | mdpi.com |
| NH₂ asym. & sym. stretch | 3471 & 3337 | Substituted aminopyrazole | rsc.org |
| C=N stretch (pyrazole) | 1611 | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | mdpi.com |
| C-N stretch | 1245-1290 | (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | mdpi.com |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds. In the mass spectrum of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, a molecular ion peak [M]⁺ is observed with an m/z of 273. mdpi.com The base peak at m/z 121 corresponds to the (4-methoxyphenyl)methylium ion, which is consistent with the proposed structure. mdpi.com For (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, the molecular ion peak appears at m/z 242, while the base peak at m/z 227 corresponds to the loss of a methyl group. mdpi.com The mass spectrum of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine shows a molecular ion peak at m/z 260 (55% intensity) and a base peak at m/z 245 (100% intensity), corresponding to the loss of a methyl group from the tert-butyl substituent. nih.gov
| Compound | [M]⁺ (m/z) | Base Peak (m/z) | Key Fragment | Reference |
|---|---|---|---|---|
| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 273 | 121 | (4-methoxyphenyl)methylium ion | mdpi.com |
| (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | 242 | 227 | [M-CH₃]⁺ | mdpi.com |
| 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | 260 | 245 | [M-CH₃]⁺ | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption spectra of pyrazole derivatives are influenced by the chromophores present, such as the pyrazole ring and any aromatic substituents. semanticscholar.org The electronic absorption spectra of pyrazole derivatives are typically recorded in the range of 200-400 nm. semanticscholar.org For N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterization includes UV-Vis spectroscopy to study their optical properties. researchgate.net The solvent can influence the position of the spectral maxima, indicating interactions between the solute and solvent molecules. semanticscholar.org
Crystallographic Analysis
Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction studies have been performed on several pyrazole derivatives, revealing key structural features. For 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the analysis showed that the pyrazole and phenyl rings are not coplanar, forming a dihedral angle of 50.61(6)°. nih.govresearchgate.net The nitro group is twisted out of the plane of the phenyl ring by 6.8(3)°. nih.gov The crystal packing is stabilized by intermolecular N-H···N and N-H···O hydrogen bonds, which link the molecules into sheets. nih.govresearchgate.net
Another study on a naphthaquinone-pyrazole derivative revealed a monoclinic crystal system with the P2₁/c space group. researchgate.net The analysis of various pyrazole derivatives shows that the aminomethyl chain can form a distorted plane relative to the aromatic ring system. researchgate.net These studies are fundamental for understanding the three-dimensional structure and packing of these molecules in the solid state.
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₁₃H₁₆N₄O₂ | nih.govresearchgate.net |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a (Å) | 11.9421 (14) | |
| b (Å) | 9.6419 (11) | |
| c (Å) | 11.7694 (13) | |
| β (°) | 93.504 (2) | |
| V (ų) | 1352.6 (3) | |
| Z | 4 | |
| Dihedral Angle (Pyrazole-Phenyl) | 50.61 (6)° |
Analysis of Crystal Packing and Intermolecular Interactions
A comprehensive search of publicly available scientific and crystallographic databases did not yield experimental crystal structure data for the specific compound N-butyl-1,4-dimethyl-1H-pyrazol-3-amine. Therefore, to provide a scientifically grounded analysis of the potential crystal packing and intermolecular interactions that such a molecule might exhibit, this section will detail the crystallographic analysis of a closely related analogue, 3,5-bis(t-butyl)-1H-pyrazol-4-amine . This analogue shares key structural features, including a substituted pyrazole ring with both alkyl and amine functionalities, which are crucial in directing supramolecular assembly. The analysis of this structure provides valuable insights into the types of non-covalent interactions that likely govern the solid-state architecture of this compound and its derivatives.
The crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine has been determined by single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The crystallographic data and refinement details are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₁H₂₁N₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2439(9) |
| b (Å) | 9.7110(6) |
| c (Å) | 11.9008(9) |
| β (°) | 112.832(9) |
| Volume (ų) | 1197.63(17) |
| Z | 4 |
| Temperature (K) | 178 |
| Rgt(F) | 0.0775 |
| wRref(F²) | 0.2318 |
| Crystal data for 3,5-bis(t-butyl)-1H-pyrazol-4-amine. researchgate.net |
The supramolecular architecture of 3,5-bis(t-butyl)-1H-pyrazol-4-amine is primarily dictated by hydrogen bonding interactions involving the amine (-NH₂) and pyrazole ring nitrogen atoms. In the crystal lattice, molecules are linked into layers featuring N–H···N hydrogen bonds. researchgate.net These interactions are fundamental in forming a cohesive solid-state structure.
Specifically, the amine group acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom of the pyrazole ring can act as an acceptor. This donor-acceptor pairing is a common and influential motif in the crystal engineering of nitrogen-containing heterocyclic compounds.
An analysis of the intermolecular contacts reveals the relative contributions of different interaction types to the crystal packing. While specific quantitative data on bond distances and angles for all interactions in 3,5-bis(t-butyl)-1H-pyrazol-4-amine are detailed in its full crystallographic report, the key interactions can be summarized as follows:
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bonding | N-H (amine) | N (pyrazole) | Forms layers within the crystal structure, representing the most significant directional intermolecular force. researchgate.net |
| Van der Waals Interactions | C-H | H-C | Occur between the bulky t-butyl groups on adjacent molecules, contributing to the overall cohesive energy of the crystal. |
| Summary of Key Intermolecular Interactions in 3,5-bis(t-butyl)-1H-pyrazol-4-amine. |
The study of such analogues underscores the importance of hydrogen bonding in defining the supramolecular assemblies of amino-pyrazole derivatives. For the target molecule, this compound, it can be anticipated that similar N-H···N or other hydrogen bonds would be pivotal in its crystal packing, complemented by weaker C-H···N or C-H···π interactions and the hydrophobic packing of the n-butyl chains.
Theoretical and Computational Investigations of N Butyl 1,4 Dimethyl 1h Pyrazol 3 Amine
Quantum Mechanical Studies (e.g., DFT, Hartree-Fock)
Quantum mechanical methods are fundamental to the computational analysis of molecular structures. Density Functional Theory (DFT), particularly using functionals like B3LYP, and the Hartree-Fock (HF) method are commonly employed to model the electronic structure and properties of pyrazole (B372694) compounds. researchgate.netnih.gov These calculations allow for the optimization of the molecule's geometry to its lowest energy state and form the basis for further analysis.
The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. nih.govnih.gov
The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution on the molecule's surface. researchgate.net It helps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. researchgate.net For N-butyl-1,4-dimethyl-1H-pyrazol-3-amine, the MEP would likely show negative potential (red/yellow areas) around the nitrogen atoms of the pyrazole ring and the exocyclic amine, indicating these as primary sites for electrophilic interaction. Positive potential (blue areas) would be expected around the hydrogen atoms.
| Parameter | Illustrative Energy Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.85 | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | -0.95 | Energy of the lowest empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.90 | Indicates chemical reactivity and kinetic stability. A moderate gap suggests stability. nih.gov |
The N-butyl group attached to the pyrazole ring introduces conformational flexibility. Conformational analysis is performed to identify the most stable arrangement (conformer) of the molecule and the energy barriers between different conformations. This is typically done by systematically rotating the rotatable bonds (dihedral angles) and calculating the potential energy at each step. The resulting potential energy surface reveals the global minimum energy conformer and other local minima. iu.edu.sa For the N-butyl chain, staggered conformations (anti and gauche) are generally more stable than eclipsed conformations due to reduced steric hindrance.
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti-periplanar | ~180° | 0.00 (Global Minimum) |
| Gauche | ~60° | +0.95 |
| Eclipsed | ~0° | +4.50 (Rotational Barrier) |
Prediction of Spectroscopic Properties
Quantum mechanical calculations can accurately predict various spectroscopic properties, which is invaluable for structure verification. DFT methods are widely used to compute vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net The calculated spectra can be compared with experimental data to confirm the molecular structure. Predicted IR frequencies typically correspond to specific vibrational modes, such as N-H stretching of the amine group, C-H stretching of the alkyl groups, and C=N/C=C stretching within the pyrazole ring. Similarly, 1H and 13C NMR chemical shifts can be calculated for each atom, providing a theoretical spectrum.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretching | 3450 |
| C-H (Alkyl) | Stretching | 2960 - 2870 |
| C=N / C=C (Ring) | Stretching | 1580 - 1450 |
| C-N (Ring/Amine) | Stretching | 1350 - 1250 |
Structure-Reactivity Relationship Predictions
Based on the electronic structure calculations, several global reactivity descriptors can be derived to predict the molecule's behavior in chemical reactions. These descriptors, rooted in conceptual DFT, quantify aspects of reactivity. researchgate.net Key descriptors include chemical hardness (η), which measures resistance to change in electron distribution, and its inverse, chemical softness (S). The electronic chemical potential (μ) indicates the tendency of electrons to escape the system, while the electrophilicity index (ω) measures the propensity of a species to accept electrons. These values are calculated from the HOMO and LUMO energies.
| Descriptor | Formula | Illustrative Value |
|---|---|---|
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.45 eV |
| Chemical Softness (S) | 1 / (2η) | 0.204 eV⁻¹ |
| Electronic Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.40 eV |
| Electrophilicity Index (ω) | μ² / (2η) | 2.36 eV |
Advanced Synthetic Applications of N Butyl 1,4 Dimethyl 1h Pyrazol 3 Amine As a Chemical Building Block
Utilization in Multi-step Organic Synthesis of Complex Molecules
The structural framework of N-butyl-1,4-dimethyl-1H-pyrazol-3-amine offers multiple reactive sites, making it an ideal starting point for the multi-step synthesis of more complex molecular targets. nih.gov The exocyclic amino group can readily undergo a variety of transformations such as acylation, sulfonylation, and alkylation, allowing for the introduction of diverse functional groups and the extension of molecular complexity. researchgate.net Concurrently, the pyrazole (B372694) ring itself, while generally stable, can be functionalized through modern synthetic methods like directed C-H activation, offering pathways to intricately substituted derivatives. acs.org
The utility of aminopyrazoles as versatile intermediates is well-documented in the synthesis of biologically active compounds and functional materials. chim.itmdpi.com For instance, substituted aminopyrazoles are key intermediates in pragmatic, multi-step approaches to pharmacologically relevant molecules. afinitica.com These synthetic sequences often involve an initial reaction at the amino group followed by modifications to the pyrazole core or vice versa, demonstrating the modularity of this scaffold. semanticscholar.org This step-wise approach allows for the systematic construction of complex structures with precise control over the final architecture.
Below is a table illustrating the types of transformations and resulting complex molecules that can be envisioned starting from an aminopyrazole core, based on established chemistries of this class of compounds.
| Starting Material Class | Reaction Type | Intermediate/Product Class | Potential Application | Reference |
| 3-Aminopyrazole | Acylation / Amide Coupling | N-Acyl-3-aminopyrazoles | Pharmaceutical intermediates | researchgate.net |
| 3-Aminopyrazole | Diazotization / Sandmeyer | 3-Halopyrazoles | Cross-coupling precursors | acs.org |
| 3-Aminopyrazole | Reductive Amination | N-Alkyl-3-aminopyrazoles | Synthesis of complex amines | semanticscholar.org |
| Substituted Pyrazole | C-H Activation / Arylation | Poly-substituted pyrazoles | Functional materials, Ligands | acs.org |
Ligand Design and Coordination Chemistry with Metal Centers
The field of coordination chemistry extensively utilizes N-heterocyclic compounds for the construction of metal complexes with tailored electronic and steric properties. researchgate.netacs.orgresearchgate.net this compound possesses two primary coordination sites: the sp²-hybridized nitrogen atom (N2) of the pyrazole ring and the nitrogen atom of the exocyclic amino group. This arrangement allows it to function as a potential bidentate N,N'-donor ligand, forming a stable five-membered chelate ring upon coordination to a metal center.
The coordination behavior of pyrazole-derived ligands is rich and varied. researchgate.net Depending on the metal ion, reaction conditions, and the steric and electronic nature of the substituents, these ligands can form mononuclear or polynuclear complexes with diverse geometries. researchgate.netrsc.org The N-butyl and dimethyl substitutions on the this compound scaffold would influence the solubility of the resulting metal complexes in organic solvents and fine-tune the steric environment around the metal center. This steric hindrance can play a crucial role in dictating the coordination number of the metal and the stability of the complex, potentially leading to applications in catalysis where control over the metal's coordination sphere is paramount.
The table below summarizes the coordination behavior observed for related pyrazole-based ligands with various transition metals.
| Ligand Type | Metal Center | Coordination Mode | Observed Geometry | Reference |
| 2-(Pyrazol-3-yl)pyridine | Ruthenium(II) | Bidentate (N,N') | Octahedral | nih.gov |
| Bis(pyrazolyl)amine | Platinum(II) | Tridentate (N,N',N'') | Square Planar | researchgate.net |
| Pyrazole-acetamide | Cadmium(II) | Bidentate (N,O) | Distorted Octahedral | nih.gov |
| 2-(Pyrazol-4-yl)benzimidazole | Copper(II), Nickel(II) | Monodentate (N) | Square Planar, Tetrahedral | researchgate.net |
Precursor for Novel Heterocyclic Systems
One of the most powerful applications of 3-aminopyrazoles is their use as synthons for the construction of fused heterocyclic systems. nih.govbeilstein-journals.org The bifunctional nature of the 3-amino-1-N-substituted pyrazole core, containing both an amino group and a reactive ring nitrogen, allows it to react with 1,3-dielectrophilic species to generate fused six-membered rings. This strategy provides efficient access to important classes of compounds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are prevalent scaffolds in medicinal chemistry. nih.govnih.govmdpi.com
The reaction of this compound with β-dicarbonyl compounds (e.g., acetylacetone) or their synthetic equivalents (e.g., β-ketoesters, enaminones) typically leads to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.govmdpi.com This transformation involves a cyclocondensation reaction where the exocyclic amino group and the N2 atom of the pyrazole ring act as the dinucleophile. chim.it
Alternatively, reaction with α,β-unsaturated carbonyl compounds or multicomponent reactions involving aldehydes and active methylene (B1212753) compounds can lead to the formation of the pyrazolo[3,4-b]pyridine framework. nih.govmdpi.comresearchgate.net In this case, the reaction proceeds through the nucleophilic attack of the C4 carbon of the pyrazole ring (activated by the amino group) and the amino group itself onto the electrophilic partners. nih.govthieme-connect.com The specific regio-outcome is often dictated by the reaction conditions and the nature of the electrophile.
| Reactant A (Aminopyrazole) | Reactant B (1,3-Dielectrophile) | Fused Heterocyclic Product | Reaction Conditions | Reference |
| 5-Amino-3-methyl-1-phenylpyrazole | Ethyl Acetoacetate | 2,5-Dimethyl-7-phenyl-pyrazolo[1,5-a]pyrimidin-7-one | Acetic Acid, Reflux | researchgate.net |
| 5-Aminopyrazole | 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones | 7-Trifluoromethylpyrazolo[1,5-a]pyrimidines | Acetic Acid/Ethanol | nih.gov |
| 5-Amino-1-phenylpyrazole | α,β-Unsaturated Ketones | 4,6-Disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridines | ZrCl₄, DMF/EtOH | mdpi.com |
| 5-Aminopyrazoles | Isatin, β-Diketones (MCR) | Pyrazolo[3,4-b]pyridine-spiroindolinones | p-TSA, Aqueous Ethanol | nih.gov |
Development of Innovative Synthetic Methodologies
The unique reactivity of the aminopyrazole scaffold is being leveraged to develop new and efficient synthetic methods. The push towards atom economy and procedural simplicity has led to the increased use of aminopyrazoles in multi-component reactions (MCRs), where multiple bonds are formed in a single operation to rapidly build molecular complexity from simple precursors. nih.govresearchgate.net
Furthermore, the pyrazole moiety itself is gaining prominence as a directing group in transition-metal-catalyzed C-H bond functionalization reactions. nih.gov While not yet specifically demonstrated for this compound, related N-substituted pyrazoles can direct catalysts to activate specific C-H bonds on the pyrazole ring or adjacent aromatic systems, enabling the introduction of new substituents in a highly regioselective manner. This strategy bypasses the need for pre-functionalized substrates and represents a more sustainable approach to creating diverse pyrazole derivatives.
The synthesis of N-alkyl pyrazoles, including the title compound, has also been the subject of methodological innovation. Modern approaches focus on moving away from traditional alkylations that require strong bases, towards milder, acid-catalyzed methods or those employing novel catalytic systems, which offer better control over regioselectivity for unsymmetrical pyrazoles. semanticscholar.orgmdpi.comresearchgate.net The development of continuous flow processes for pyrazole synthesis further represents a significant methodological advancement, allowing for safer handling of reactive intermediates and enabling scalable production. nih.gov
| Methodology | Role of Aminopyrazole Derivative | Key Advantage | Reference |
| Multi-Component Reactions (MCRs) | Nucleophilic component | Rapid construction of complex fused heterocycles | nih.gov |
| Directed C-H Activation | Substrate with directing group | High regioselectivity, atom economy | nih.gov |
| Catalytic N-Alkylation | Nucleophilic substrate | Milder conditions, improved regioselectivity | researchgate.net |
| Continuous Flow Synthesis | Target product | Enhanced safety and scalability | nih.gov |
Q & A
Q. Experimental Design :
- Spectroscopic Analysis : Use UV-Vis and fluorescence spectroscopy in solvents of varying polarity.
- Computational Modeling : DFT calculations to map frontier molecular orbitals and predict absorption/emission trends .
Q. Best Practices :
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
Discrepancies in bioassay results (e.g., IC₅₀ variability) require:
- Dose-Response Replicates : Perform triplicate assays across multiple concentrations.
- Target-Specific Assays : Use SPR (surface plasmon resonance) to measure binding kinetics directly .
- Computational Docking : Tools like AutoDock Vina predict binding poses and identify steric/electronic mismatches .
Case Study :
Inconsistent enzyme inhibition data may arise from solvent-dependent aggregation. Use dynamic light scattering (DLS) to confirm colloidal stability .
Basic: How to assess the compound’s stability under experimental conditions?
Methodological Answer:
- Thermal Stability : TGA (thermogravimetric analysis) up to 200°C identifies decomposition points .
- Hydrolytic Stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) for 24–72h, followed by HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
